3-Fluoro-4-hydroxy-1-naphthonitrile
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Overview
Description
3-Fluoro-4-hydroxy-1-naphthonitrile is an organic compound with the molecular formula C11H6FNO It is a derivative of naphthalene, featuring a fluorine atom, a hydroxyl group, and a nitrile group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-hydroxy-1-naphthonitrile typically involves the introduction of the fluorine atom and the nitrile group onto the naphthalene ring. One common method is the reaction of 3-fluoro-4-hydroxybenzaldehyde with a suitable nitrile source under specific conditions. The reaction may involve the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-hydroxy-1-naphthonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield naphthoquinones, while reduction of the nitrile group may produce primary amines.
Scientific Research Applications
3-Fluoro-4-hydroxy-1-naphthonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-hydroxy-1-naphthonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable tool in drug development and other applications .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-hydroxybenzoic acid
- 4-Fluoro-3-hydroxybenzonitrile
- 3-Fluoro-4-hydroxyphenylacetonitrile
Uniqueness
3-Fluoro-4-hydroxy-1-naphthonitrile is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. The combination of the fluorine atom, hydroxyl group, and nitrile group makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C11H6FNO |
---|---|
Molecular Weight |
187.17 g/mol |
IUPAC Name |
3-fluoro-4-hydroxynaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H6FNO/c12-10-5-7(6-13)8-3-1-2-4-9(8)11(10)14/h1-5,14H |
InChI Key |
CDOBMHNGPAGGRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)F)C#N |
Origin of Product |
United States |
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